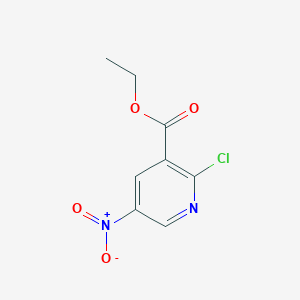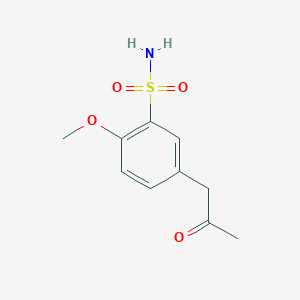
5-(3-Methyldiazirin-3-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyldiazirin-3-yl)pentan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a photoaffinity labeling reagent, which means that it can be used to identify and study the interactions between proteins and other molecules. In
Mechanism of Action
The mechanism of action of 5-(3-Methyldiazirin-3-yl)pentan-2-one involves the formation of a covalent bond between the compound and specific amino acid residues in the target protein. This covalent bond is formed when the compound is activated by UV light, which causes the diazirine group to undergo a photochemical reaction and form a highly reactive carbene intermediate. This carbene intermediate then reacts with the amino acid residues in the protein to form a covalent bond, which allows the compound to label and identify the binding sites of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methyldiazirin-3-yl)pentan-2-one are largely dependent on the specific protein or molecule that is being studied. However, this compound has been shown to have minimal effects on the overall structure and function of the protein, which makes it an ideal tool for studying protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Methyldiazirin-3-yl)pentan-2-one in lab experiments is its ability to selectively label specific amino acid residues in a protein. This allows researchers to study the interactions between proteins and other molecules with high specificity and accuracy. However, there are also limitations to using this compound, including the need for UV light to activate the compound and the potential for non-specific labeling of other molecules in the sample.
Future Directions
There are several future directions for research involving 5-(3-Methyldiazirin-3-yl)pentan-2-one. One area of research could focus on developing new and improved synthesis methods for this compound, which could make it more accessible to researchers. Another area of research could focus on developing new applications for this compound, such as using it to study protein-protein interactions or to identify new drug targets. Additionally, research could focus on developing new photoaffinity labeling reagents that are more efficient and have fewer limitations than 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Synthesis Methods
The synthesis of 5-(3-Methyldiazirin-3-yl)pentan-2-one is a complex process that involves several steps. The first step involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-pentanediol to form the corresponding diester. The diester is then treated with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with triphosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with diazomethane to form 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Scientific Research Applications
5-(3-Methyldiazirin-3-yl)pentan-2-one is commonly used as a photoaffinity labeling reagent in scientific research. This compound can be used to study the interactions between proteins and other molecules by attaching to specific amino acid residues in the protein of interest. This allows researchers to identify and study the binding sites of the protein and other molecules, which can provide valuable insights into the function of the protein and its role in biological processes.
properties
CAS RN |
145838-81-9 |
|---|---|
Product Name |
5-(3-Methyldiazirin-3-yl)pentan-2-one |
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-(3-methyldiazirin-3-yl)pentan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)4-3-5-7(2)8-9-7/h3-5H2,1-2H3 |
InChI Key |
QAXHITIBTRUUFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(N=N1)C |
Canonical SMILES |
CC(=O)CCCC1(N=N1)C |
synonyms |
2-Pentanone, 5-(3-methyl-3H-diazirin-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)






![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
